

Pyridine-2,3,4-triamine: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Pyridine-2,3,4-triamine

Cat. No.: B1321565

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine is a heterocyclic organic compound featuring a pyridine core substituted with three amino groups. As a poly-functionalized aromatic amine, it represents a valuable building block in medicinal chemistry and materials science. The strategic arrangement of its nitrogen atoms makes it a potent scaffold for developing novel therapeutics and a versatile ligand in coordination chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects. [1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of **pyridine-2,3,4-triamine**, outlines a plausible synthetic pathway based on established chemical precedent, and details the expected characterization profile for compound verification.

Physicochemical Properties

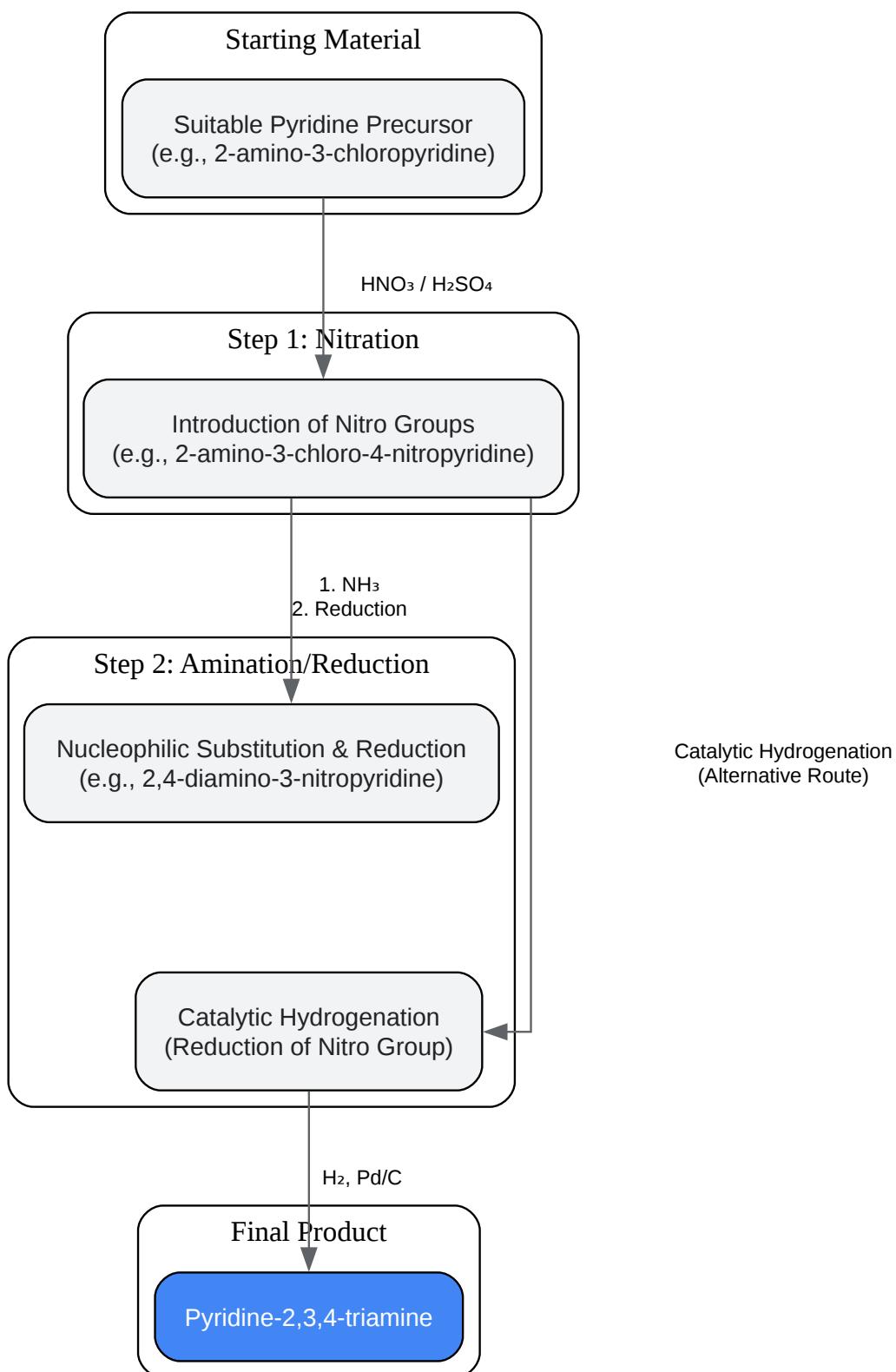
Pyridine-2,3,4-triamine is typically a colorless to yellow crystalline or powdery solid.[4] It exhibits low solubility at room temperature but can be dissolved in water and certain organic solvents.[4] Key quantitative properties are summarized in Table 1.

Property	Value	Reference(s)
CAS Number	52559-11-2	[5]
Molecular Formula	C ₅ H ₈ N ₄	[5]
Molecular Weight	124.14 g/mol	[5]
Melting Point	253 °C	[1]
Boiling Point	433.2 ± 40.0 °C (Predicted)	[1]
Density	1.387 ± 0.06 g/cm ³ (Predicted)	[1]
XLogP3-AA	-0.9	[5]
Storage Temperature	2–8 °C, under inert gas	[4]

Synthesis of Pyridine-2,3,4-triamine

While specific, peer-reviewed experimental protocols for the synthesis of **pyridine-2,3,4-triamine** are not readily available in published literature, a chemically sound and widely used strategy for the preparation of aromatic polyamines is the reduction of corresponding nitro-substituted precursors. The following section details a proposed two-step synthetic route.

Logical Pathway for Synthesis

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Caption: Proposed synthetic logic for **Pyridine-2,3,4-triamine**.

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the final and most critical step: the reduction of a nitro-substituted aminopyridine to the corresponding triamine. The synthesis of the nitro-precursor itself (e.g., 2,4-diamino-3-nitropyridine) would involve standard nitration and nucleophilic substitution reactions.

Materials:

- Nitro-aminopyridine precursor (e.g., 2,4-diamino-3-nitropyridine) (1 equiv.)
- Palladium on activated carbon (10% Pd/C, 1-5 mol%)
- Methanol (MeOH) or Ethanol (EtOH) as solvent
- Hydrogen gas (H₂) balloon or hydrogenation reactor
- Celite

Procedure:

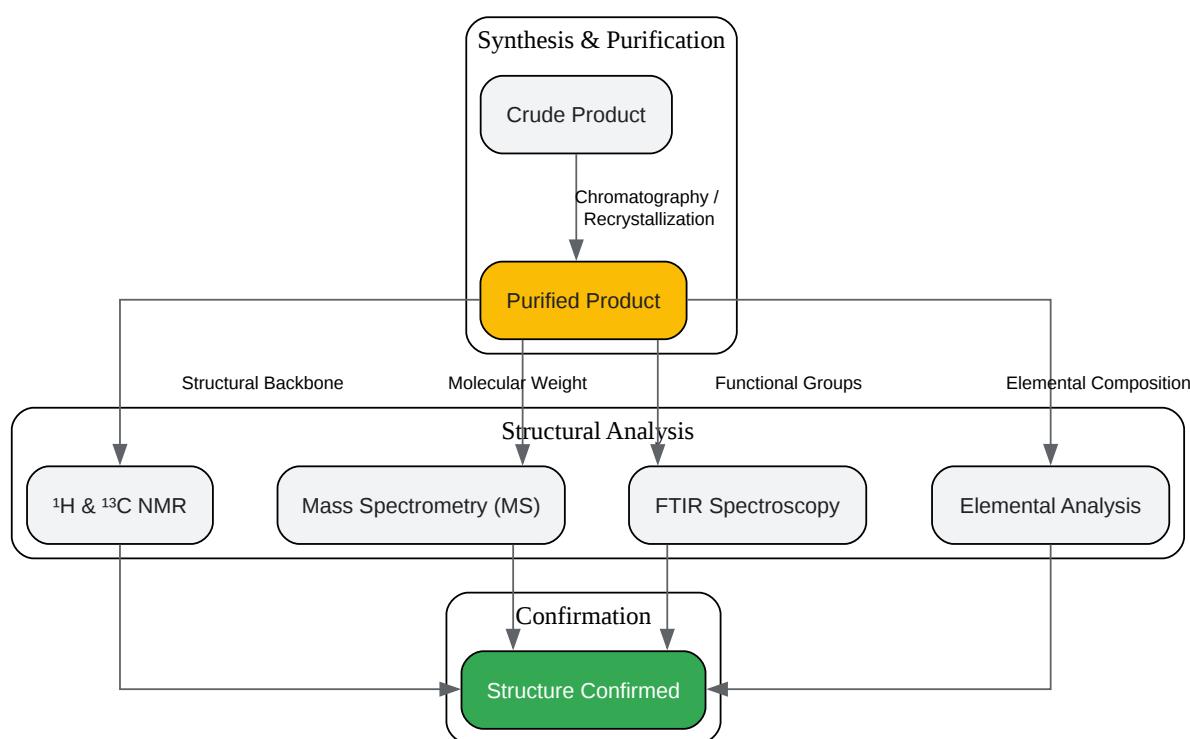
- To a solution of the nitro-aminopyridine precursor in methanol, add 10% Pd/C catalyst.
- Seal the reaction vessel and flush thoroughly with nitrogen or argon gas, followed by flushing with hydrogen gas three times.[6]
- Stir the resulting black suspension vigorously at room temperature under an atmosphere of hydrogen (1 atm, balloon pressure) for 2-12 hours.[6]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[6]

- Concentrate the filtrate in vacuo to yield the crude product.
- Purify the crude **pyridine-2,3,4-triamine** by column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product.

Characterization

A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized **Pyridine-2,3,4-triamine**.

General Characterization Workflow



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Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Data

While specific spectral data for **Pyridine-2,3,4-triamine** is not widely published, the following characteristics can be predicted based on its structure and data from analogous aminopyridines.

Table 2: Predicted Spectroscopic Characteristics

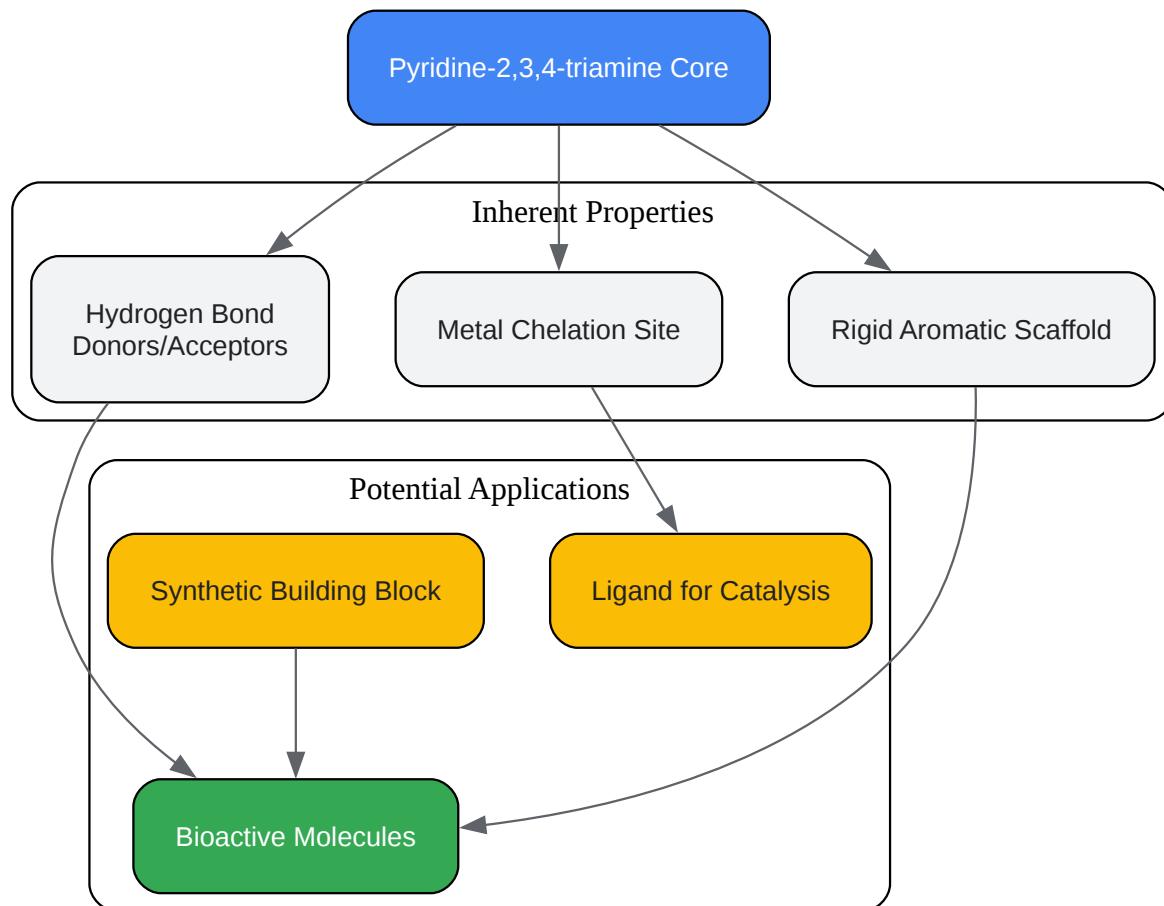
Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Two signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the two protons on the pyridine ring (H-5 and H-6).- Three broad signals for the amine (-NH₂) protons, which may exchange with D₂O. Their chemical shift can vary significantly based on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing amino groups (C-2, C-3, C-4) would appear at higher field (more shielded) compared to unsubstituted pyridine, while C-5 and C-6 would also be shifted. Approximate shifts for aminopyridine carbons are in the 105-160 ppm range.
FTIR	<ul style="list-style-type: none">- N-H stretching vibrations for primary amines appearing as two bands in the 3200-3500 cm⁻¹ region.[7][8][9]- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1450-1650 cm⁻¹ region.[7]- N-H scissoring (bending) vibration around 1600-1650 cm⁻¹.[9]
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺) expected at m/z = 124, corresponding to the molecular weight. For ESI-MS, a protonated molecule [M+H]⁺ at m/z = 125 would be expected.[10]- Common Fragmentation Patterns may include the loss of ammonia (m/z = 107/108) or hydrogen cyanide (m/z = 97/98).[10]

Applications in Drug Development & Research

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of multiple amino groups, as in **pyridine-2,3,4-triamine**,

offers several advantages for drug development professionals.

Role as a Bioactive Scaffold



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Caption: Role of **Pyridine-2,3,4-triamine** as a versatile chemical scaffold.

- **Multiple Functionalization Points:** The three amino groups serve as reactive handles for further chemical modification, allowing for the construction of complex molecules and chemical libraries for screening.
- **Hydrogen Bonding:** The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

- Metal Chelation: The vicinal amino groups can act as a chelating ligand for various metal ions, a property useful in the design of metallodrugs or catalysts.

Given the known antiproliferative, antibacterial, and antiviral activities of various pyridine derivatives, **pyridine-2,3,4-triamine** serves as a high-potential starting material for the discovery of new therapeutic agents in these fields.[2][3]

Conclusion

Pyridine-2,3,4-triamine is a compound of significant interest for chemical synthesis and drug discovery. While detailed, published synthetic procedures are scarce, this guide outlines a plausible and robust pathway via the catalytic hydrogenation of a nitro-substituted precursor. The provided characterization data, though predictive, offers a solid framework for researchers to verify the synthesis of this valuable molecule. Its versatile structure and multiple functional groups position it as a key building block for the next generation of pharmaceuticals and advanced materials.

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